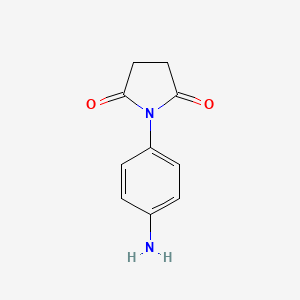

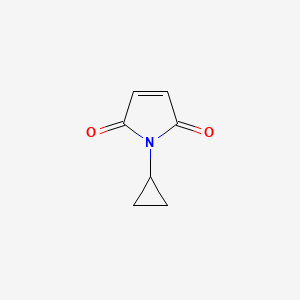

1-cyclopropyl-1H-pyrrole-2,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-cyclopropyl-1H-pyrrole-2,5-dione, also known as CPPD, is an organic compound that is used in a variety of scientific research applications. It is a cyclic organic compound that contains a pyrrole ring and a cyclopropyl group. CPPD is a versatile compound that can be used in a variety of ways, from synthesizing other compounds to studying its biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Applications in Corrosion Inhibition

1-cyclopropyl-1H-pyrrole-2,5-dione derivatives have been identified as efficient organic inhibitors for carbon steel corrosion in acidic media. Research demonstrates that these derivatives are effective in mitigating corrosion through a chemisorption process, where their inhibitive action increases with concentration. These findings are crucial for industries relying on carbon steel structures, offering a potential method to enhance longevity and reduce maintenance costs (Zarrouk et al., 2015).

Role in Organic Synthesis

This compound is used in the synthesis of complex organic compounds. For instance, it serves as a precursor in the formation of 5-aryl- and 4-aryl/hetaryl/cyclopropyl/alkynyl-5-aryl-1H-pyrrole-2,3-diones, which further facilitate the synthesis of substituted 1H-pyrrolo[2,3-b]quinoxalines. This showcases its versatility in organic chemistry, contributing to the creation of various molecular structures for potential applications in pharmaceuticals and materials science (Galenko et al., 2022).

Involvement in Polymer Science

This compound derivatives play a role in the synthesis and transformation of polymers. They are used in the radical homopolymerization of maleimides, influencing the kinetics and mechanisms of polymer formation. This is significant in developing new materials with tailored properties for applications like coatings, adhesives, and high-performance composites (Hill et al., 2001).

Contribution to Material Science

The compound is integral in developing highly luminescent polymers. Derivatives of this compound, when used in polymers, exhibit strong fluorescence and high quantum yield. This opens avenues in optoelectronics and sensor technology, where the demand for materials with specific light-emitting properties is high (Zhang & Tieke, 2008).

Zukünftige Richtungen

Research has shown that small molecules with 1H-pyrrole-2,5-dione as a core structure have great potential to improve the efficacy of MSC-based cell therapy for vascular diseases, such as atherosclerosis and restenosis . This suggests that 1-cyclopropyl-1H-pyrrole-2,5-dione could have potential applications in the field of regenerative medicine.

Wirkmechanismus

Target of Action

It is known that pyrrole derivatives can interact with multiple receptors .

Mode of Action

Pyrrole derivatives are known to exhibit a variety of biological activities, including antiviral, anti-inflammatory, and anticancer effects

Biochemical Pathways

It has been suggested that pyrrole derivatives can influence a wide range of biological processes .

Result of Action

It has been suggested that pyrrole derivatives can have diverse biological activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-cyclopropyl-1H-pyrrole-2,5-dione. For instance, the compound’s effectiveness can be affected by pH, temperature, and the presence of other substances .

Biochemische Analyse

Biochemical Properties

1-cyclopropyl-1H-pyrrole-2,5-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with mesenchymal stem cells, facilitating their differentiation into functional endothelial cells . This interaction is crucial for processes such as endothelialization after vascular injury. The compound’s ability to induce specific cellular responses highlights its potential in therapeutic applications.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in mesenchymal stem cells, this compound promotes the expression of endothelial markers, which are essential for the formation of new blood vessels . Additionally, it may impact cellular metabolism by altering the activity of specific metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. This compound can bind to specific proteins and enzymes, leading to their inhibition or activation. For instance, it has been shown to induce the expression of endothelial markers in mesenchymal stem cells by interacting with key regulatory proteins . These interactions result in changes in gene expression, ultimately promoting cellular differentiation and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for sustained biological activity . Its degradation products may also have distinct biological effects, which need to be considered in long-term studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as promoting endothelialization and reducing vascular injury . At higher doses, it may cause toxic or adverse effects, including potential damage to specific tissues or organs . Understanding the dosage-dependent effects is crucial for optimizing its therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound may be metabolized by enzymes involved in oxidative stress responses, leading to changes in cellular redox states . These metabolic interactions are essential for understanding the compound’s overall biological effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for predicting the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s activity and function, as well as its interactions with other biomolecules within the cell.

Eigenschaften

IUPAC Name |

1-cyclopropylpyrrole-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c9-6-3-4-7(10)8(6)5-1-2-5/h3-5H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJALBKKIIRSGQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=O)C=CC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363965 |

Source

|

| Record name | 1-cyclopropyl-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28001-33-4 |

Source

|

| Record name | 1-cyclopropyl-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.